2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
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Description
2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.381. The purity is usually 95%.
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Scientific Research Applications
Histamine H3 Receptor Inverse Agonists
A series of quinazolinone derivatives, including "2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone," were synthesized and evaluated as nonimidazole H3 receptor inverse agonists. These compounds, particularly compound 1, showed potent H3 inverse agonist activity, excellent selectivity over other histamine receptor subtypes, and satisfactory pharmacokinetic profiles and brain penetrability in laboratory animals. This highlights the compound's potential as a drug, especially given its excellent brain penetrability and receptor occupancy in P-gp-deficient CF-1 mice (Nagase et al., 2008).
Anticonvulsant Activity
Another study focused on the anticonvulsant activity of 2-substituted 3-aryl-4(3H)-quinazolinones, structurally related to methaqualone. Compounds with promising anticonvulsant activity were identified, demonstrating protection against seizures with relatively low neurotoxicity after administration in mice. These findings suggest the therapeutic potential of these compounds as anticonvulsants (Wolfe et al., 1990).
Corrosion Inhibition
Quinazolinone derivatives have also been explored as corrosion inhibitors for mild steel in acidic media. A study demonstrated the high efficiency of these compounds as corrosion inhibitors, where their inhibition efficiencies increased with concentration. This suggests their potential in protecting metal surfaces against corrosion, a valuable application in industrial settings (Errahmany et al., 2020).
Optoelectronic Materials
Quinazolines and pyrimidines, including quinazolinone derivatives, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials, demonstrating the versatility of quinazolinones beyond biomedical applications (Lipunova et al., 2018).
Properties
IUPAC Name |
2-(4-methylphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-4-6-14(7-5-13)18-20-17-9-8-15(22-10-2-3-11-22)12-16(17)19(23)21-18/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMBFSNPZZAVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.